molecular formula C8H6Te B14469126 (Ethynyltellanyl)benzene CAS No. 65910-13-6

(Ethynyltellanyl)benzene

Cat. No.: B14469126
CAS No.: 65910-13-6
M. Wt: 229.7 g/mol
InChI Key: HXKVMHYLARGTIO-UHFFFAOYSA-N
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Description

(Ethynyltellanyl)benzene is an organotellurium compound characterized by the presence of an ethynyl group attached to a tellurium atom, which is further bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethynyltellanyl)benzene typically involves the reaction of phenylacetylene with tellurium tetrachloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate tellurium compound, which subsequently undergoes dehydrohalogenation to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.

Industrial Production Methods

While the industrial production of this compound is not as widespread as other organotellurium compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(Ethynyltellanyl)benzene undergoes a variety of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states or even to elemental tellurium using reducing agents like sodium borohydride.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tellurium oxides, while reduction can yield tellurium metal or lower oxidation state tellurium compounds.

Scientific Research Applications

(Ethynyltellanyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.

    Medicine: Research is ongoing into the potential therapeutic applications of organotellurium compounds, including this compound, due to their antioxidant and anticancer properties.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which (Ethynyltellanyl)benzene exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing biomolecules, leading to the modulation of biological pathways. Additionally, the ethynyl group can participate in reactions that alter the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: Similar in structure but lacks the tellurium atom.

    Tellurophene: Contains a tellurium atom in a different structural context.

    Diphenyl telluride: Another organotellurium compound with different substituents.

Properties

CAS No.

65910-13-6

Molecular Formula

C8H6Te

Molecular Weight

229.7 g/mol

IUPAC Name

ethynyltellanylbenzene

InChI

InChI=1S/C8H6Te/c1-2-9-8-6-4-3-5-7-8/h1,3-7H

InChI Key

HXKVMHYLARGTIO-UHFFFAOYSA-N

Canonical SMILES

C#C[Te]C1=CC=CC=C1

Origin of Product

United States

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